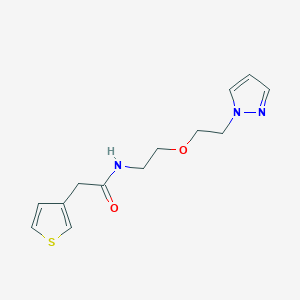

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a thiophen-3-yl moiety and a pyrazole-containing ethoxyethyl side chain.

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-13(10-12-2-9-19-11-12)14-4-7-18-8-6-16-5-1-3-15-16/h1-3,5,9,11H,4,6-8,10H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQASHAUFXDKBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment of the ethoxyethyl chain: The pyrazole ring is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the ethoxyethyl derivative.

Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone, elemental sulfur, and a nitrile.

Coupling of the thiophene ring with the ethoxyethyl pyrazole: This step involves the reaction of the thiophene derivative with the ethoxyethyl pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitrated or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Compounds containing pyrazole and thiophene moieties have been extensively studied for their antimicrobial properties. For instance, derivatives of pyrazole have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. In one study, pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against these bacteria, indicating their potential as effective antimicrobial agents .

Antiviral Properties

Research has indicated that pyrazole derivatives can act as antiviral agents. A series of substituted pyrazoles were found to inhibit viruses such as the measles virus and tobacco mosaic virus effectively. For example, certain derivatives exhibited EC50 values significantly lower than standard antiviral medications, suggesting a promising avenue for developing new antiviral therapies .

Anti-inflammatory and Analgesic Effects

The compound's structural features may also confer anti-inflammatory and analgesic properties. Similar compounds have been shown to interact with specific molecular targets involved in inflammatory pathways, potentially leading to new treatments for conditions like arthritis and chronic pain .

Materials Science

The unique electronic properties of the thiophene and pyrazole rings in N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide make it a candidate for applications in organic electronics. The compound could be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic characteristics can enhance device performance .

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its complex structure allows it to be used as an intermediate for synthesizing more complex molecules, facilitating the construction of diverse chemical architectures .

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethyl chain and thiophene ring could play roles in binding affinity and specificity.

Comparison with Similar Compounds

(a) Core Heterocycles and Substituents

- Thiophene vs. Thiazole/Other Heterocycles: The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl derivatives (e.g., 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, ). The 3-position may alter electronic distribution and steric interactions compared to the more common 2-position . Pyrazole (1H-pyrazol-1-yl) vs.

(b) Chain Modifications

- Ethoxyethyl Linker :

- The target compound’s ethoxyethyl chain provides flexibility, similar to compounds in (e.g., N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide). However, the latter’s longer chain and adamantane group increase lipophilicity, which could enhance membrane permeability but reduce solubility .

- Hydroxyethyl variants (e.g., ’s 2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)acetamide) introduce polarity, improving aqueous solubility compared to the target’s purely ethoxy-based chain .

(c) Functional Group Additions

- Sulfur-Containing Groups :

Physicochemical and Spectroscopic Properties

(a) Solubility and Stability

- The ethoxyethyl chain in the target compound likely confers moderate lipophilicity (logP ~2–3), intermediate between adamantane-containing analogs (higher logP) and hydroxyethyl derivatives (lower logP) .

- Thiophene’s sulfur atom may reduce oxidative stability compared to thiazole-based compounds (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ), where the thiazole ring’s nitrogen participates in resonance stabilization .

(b) Spectroscopic Signatures

- 1H NMR :

(a) Coordination Chemistry

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that incorporates both pyrazole and thiophene moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the thiophene ring engages in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins, leading to various biological effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens and reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound may also possess similar antimicrobial efficacy.

Analgesic Properties

In a separate investigation, a group of trisubstituted pyrazoles containing thiophene was synthesized and evaluated for analgesic effects. Among these compounds, some demonstrated significant analgesic properties compared to standard medications. This suggests that the compound may have potential as an analgesic agent due to its structural similarities with other effective pyrazole derivatives .

Antiviral Potential

The antiviral activity of compounds containing pyrazole and thiophene rings has been documented, with certain derivatives showing promising results against viral infections. For instance, structural modifications at specific positions on the pyrazole or thiophene rings can enhance antiviral potency, indicating that this compound could be explored for antiviral applications .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.